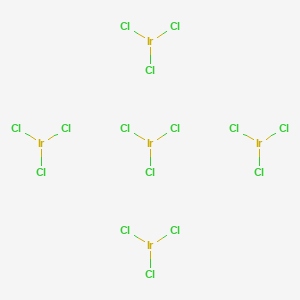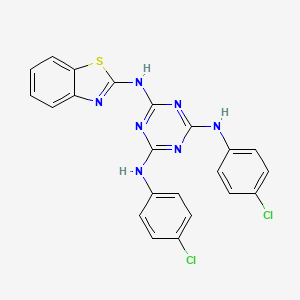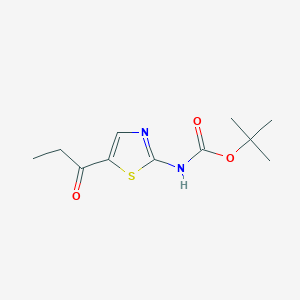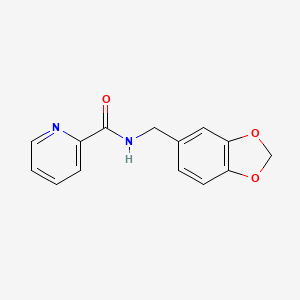![molecular formula C11H10N4O3 B12450821 [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE typically involves the reaction of 4-isocyanatophenyl acetate with 1,2,4-triazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
On an industrial scale, the production of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.
化学反応の分析
Types of Reactions
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenyl acetate moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with altered electronic properties.
科学的研究の応用
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with molecular targets through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile moiety for binding to various biological and chemical targets. The pathways involved in its action depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole ring structure that serves as a precursor for many derivatives.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with similar structural features but different functional groups.
1,2,4-Triazole-3-thiol: Another triazole derivative with distinct chemical properties.
Uniqueness
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is unique due to the presence of both the triazole ring and the phenyl acetate moiety, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple targets makes it a valuable compound in research and industry.
特性
分子式 |
C11H10N4O3 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)18-10-4-2-9(3-5-10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17) |
InChIキー |
HRYMCLQUMLJVKG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)

![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)


![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)

![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)



